N-(4-methylidenecyclohexyl)adamantane-1-carboxamide
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Overview
Description
Preparation Methods
The synthesis of N-(4-methylidenecyclohexyl)adamantane-1-carboxamide involves several steps. One common method includes the radical functionalization of adamantane derivatives. This process typically involves the use of carbocation or radical intermediates, which are known for their stability and reactivity . The preparation can also involve the reduction of specific naphthalene derivatives to produce the desired adamantane compound .
Chemical Reactions Analysis
N-(4-methylidenecyclohexyl)adamantane-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ketones, esters, nitriles, and sulfones . The major products formed from these reactions often incorporate diverse functional groups such as alkenes, alkynes, arenes, and carbonyl groups .
Scientific Research Applications
This compound has diverse applications in scientific research. It is used in medicinal chemistry for its potential therapeutic effects, including anti-inflammatory, antiviral, antibacterial, antimicrobial, anticancer, anti-Parkinson, and antidiabetic properties . Additionally, it is employed in the development of catalysts and nanomaterials due to its unique structural and biological properties .
Mechanism of Action
The mechanism of action of N-(4-methylidenecyclohexyl)adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the compound’s lipophilicity, improving its pharmacological properties . This interaction often involves the disruption of various enzymes and pathways, leading to its diverse therapeutic effects .
Comparison with Similar Compounds
N-(4-methylidenecyclohexyl)adamantane-1-carboxamide can be compared to other adamantane derivatives, such as 1-aminoadamantane and 1,3-dehydroadamantane. These compounds share similar structural features but differ in their specific functional groups and reactivity . The unique properties of this compound, such as its enhanced lipophilicity and stability, make it distinct from other similar compounds .
Properties
IUPAC Name |
N-(4-methylidenecyclohexyl)adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO/c1-12-2-4-16(5-3-12)19-17(20)18-9-13-6-14(10-18)8-15(7-13)11-18/h13-16H,1-11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUOPHUBERZCPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC(CC1)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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